Ethyl 4-methyl-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJVXCIAKURESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501494 | |
| Record name | Ethyl 4-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-80-2 | |
| Record name | Ethyl 4-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Methyl 1h Indole 2 Carboxylate Analogs
Vibrational Spectroscopy Applications in Indole-2-carboxylate (B1230498) Analysis
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the key functional groups and characteristic vibrations of the molecular structure of indole-2-carboxylates.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of indole-2-carboxylate analogs, FT-IR spectra reveal characteristic vibrations of the indole (B1671886) ring, the ester group, and any substituents.
The spectrum of a typical indole features a distinct N-H stretching vibration, usually observed around 3406 cm⁻¹. researchgate.net The aromatic portion of the molecule gives rise to C-H stretching peaks above 3000 cm⁻¹ and characteristic aromatic C=C stretching bands between 1500 cm⁻¹ and 1600 cm⁻¹. researchgate.net
For ethyl indole-2-carboxylate derivatives, the most prominent absorption is the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1700-1725 cm⁻¹. For instance, in various tetrahydropyrimidine-5-carboxylate compounds, this C=O stretch is noted between 1704 cm⁻¹ and 1724 cm⁻¹. rsc.org The C-O single bond stretching vibrations of the ester are found at lower wavenumbers. The presence of the methyl group in Ethyl 4-methyl-1H-indole-2-carboxylate would be confirmed by C-H bending modes around 1336-1352 cm⁻¹. researchgate.net
The carboxylate group itself, when deprotonated, exhibits two intense and characteristic peaks: an asymmetric stretch between 1650–1540 cm⁻¹ and a symmetric stretch from 1450–1360 cm⁻¹. spectroscopyonline.com
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Indole N-H | Stretch | ~3406 | researchgate.net |
| Aromatic C-H | Stretch | >3000 | researchgate.net |
| Ester C=O | Stretch | 1700 - 1725 | rsc.org |
| Aromatic C=C | Stretch | 1500 - 1620 | researchgate.net |
| Methyl C-H | Bend | 1336 - 1352 | researchgate.net |
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy serves as a valuable complement to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of indole-2-carboxylates, Raman spectra provide clear signals for the aromatic ring system. The spectrum for the parent compound, ethyl indole-2-carboxylate, shows distinct peaks corresponding to the vibrations of the indole nucleus and the ester moiety. nih.gov This technique is effective for confirming the integrity of the core carbocyclic and heterocyclic ring structures.
| Compound | Key FT-Raman Peaks (cm⁻¹) | Source |
| Ethyl 1H-indole-2-carboxylate | Data available, specific peaks not enumerated in source. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) is the most powerful tool for the complete structural elucidation of organic molecules, providing precise information about the connectivity and chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) Data Interpretation
¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum would display several characteristic signals:
Indole NH Proton: A broad singlet, typically downfield, often above 9.0 ppm. For ethyl 1H-indole-2-carboxylate, this signal appears around 9.01 ppm. semanticscholar.org
Aromatic Protons: The protons on the benzene (B151609) ring (H-5, H-6, H-7) and the pyrrole (B145914) ring (H-3) appear in the aromatic region, typically between 7.0 and 7.7 ppm. Their specific chemical shifts and splitting patterns are dictated by their position relative to the substituents. For example, in the parent ethyl 1H-indole-2-carboxylate, the H-4 and H-7 protons are the most deshielded. semanticscholar.orgmdpi.com
Methyl Protons (4-CH₃): A singlet around 2.2-2.5 ppm.
Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene (B1212753) (-OCH₂) group around 4.0-4.4 ppm and a triplet for the methyl (-CH₃) group around 1.1-1.4 ppm. In ethyl 1-benzoyl-1H-indole-2-carboxylate, these signals are observed at 3.97 ppm (quartet) and 1.09 ppm (triplet). semanticscholar.org
| Compound | NH (ppm) | Aromatic-H (ppm) | C3-H (ppm) | -OCH₂- (ppm) | Ester -CH₃ (ppm) | Other |
| Ethyl 1H-indole-2-carboxylate | 9.01 (s) | 7.67-7.12 (m) | 7.21 (t) | 4.40 (q) | 1.41 (t) | N/A |
| Ethyl 1-benzoyl-1H-indole-2-carboxylate | N/A | 7.80-7.30 (m) | 7.38-7.42 (m) | 3.97 (q) | 1.09 (t) | Benzoyl-H: 7.71-7.46 |
| Methyl 1H-indole-2-carboxylate | 9.01 (s) | 7.67-7.12 (m) | 7.21 (t) | N/A | N/A | OCH₃: 3.94 (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Interpretation
¹³C-NMR spectroscopy identifies all unique carbon environments within the molecule. For this compound, the key signals are:
Carbonyl Carbon (C=O): The ester carbonyl carbon is observed significantly downfield, typically between 160-170 ppm. For example, it appears at 162.2 ppm in methyl 1H-indole-2-carboxylate and 160.9 ppm in ethyl 1-benzoyl-1H-indole-2-carboxylate. semanticscholar.org
Indole Ring Carbons: The carbons of the indole ring resonate in the 100-140 ppm range. The C-2 carbon, attached to the ester, is typically found around 127-130 ppm. The other carbons (C-3, C-3a, C-4, C-5, C-6, C-7, C-7a) show distinct signals based on their electronic environment.
Ethyl Ester Carbons (-OCH₂CH₃): The methylene (-OCH₂) carbon signal is around 61 ppm, and the methyl (-CH₃) carbon appears upfield, around 14 ppm. semanticscholar.org
Methyl Carbon (4-CH₃): The substituent methyl carbon would appear upfield, typically in the 15-25 ppm range.
| Compound | C=O (ppm) | Indole Ring Carbons (ppm) | -OCH₂- (ppm) | Ester -CH₃ (ppm) | Other |
| Ethyl 1-benzoyl-1H-indole-2-carboxylate | 160.9 | 138.8, 135.6, 128.7, 127.2, 123.4, 122.5, 115.6, 114.0 | 61.3 | 13.9 | Benzoyl-C: 169.1, 133.1, 131.0, 129.4 |
| Methyl 1H-indole-2-carboxylate | 162.2 | 136.8, 127.4, 127.0, 125.3, 122.5, 120.7, 111.8, 108.8 | N/A | N/A | OCH₃: 52.1 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorinated Indole Derivatives
For fluorinated analogs of indole-2-carboxylates, ¹⁹F-NMR spectroscopy is an exceptionally sensitive and informative technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H-NMR. youtube.com
A key advantage of ¹⁹F-NMR is its vast chemical shift range, which can span up to 800 ppm, making the fluorine nucleus highly responsive to subtle changes in its chemical environment. nih.gov This sensitivity is valuable for studying molecular interactions, conformational changes, and metabolic pathways. youtube.comnih.gov
In the context of indole derivatives, ¹⁹F-NMR is widely used to study proteins into which fluorinated tryptophan (e.g., 5-fluorotryptophan) has been incorporated. nih.govnih.gov The fluorine label acts as a non-invasive probe to report on the local environment within a complex biological system. For synthetic fluorinated indole-2-carboxylates, the ¹⁹F chemical shift provides direct confirmation of fluorine's incorporation and its specific location on the indole ring. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (observed in their respective spectra) provides additional structural confirmation. For instance, the ¹³C-NMR spectrum of methyl 1-benzoyl-5-fluoro-1H-indole-2-carboxylate shows distinct splitting of carbon signals due to coupling with the fluorine atom (e.g., C-5 at 159.40 ppm shows a large one-bond C-F coupling constant of J = 240 Hz). semanticscholar.org
| Feature of ¹⁹F-NMR | Significance in Indole Analysis | Reference |
| High Sensitivity | Allows for analysis of small sample quantities; 100% natural abundance means no isotopic labeling is needed. | youtube.com |
| Wide Chemical Shift Range | ¹⁹F chemical shifts are very sensitive to the local electronic environment, making it a precise probe for structural and conformational studies. | nih.gov |
| Clean Background | The absence of other fluorine atoms in most biological systems provides a clear spectral window for observation. | nih.gov |
| Structural Confirmation | C-F and H-F coupling constants in ¹³C and ¹H spectra confirm the position of the fluorine substituent. | semanticscholar.org |
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of indole derivatives. For analogs such as ethyl 1H-indole-2-carboxylate, electron impact mass spectrometry (EI-MS) provides characteristic fragmentation patterns that help in structural confirmation. scirp.org
In the electron-impact mass spectrum of ethyl 1H-indole-2-carboxylate, the molecular ion peak [M]+ is observed, confirming its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) is also employed to confirm the molecular ion and fragmentation patterns of related compounds like mthis compound. Tandem mass spectrometry (MS-MS) studies on the [M+H]+ precursor ion of ethyl 1H-indole-2-carboxylate (precursor m/z 190.0863) reveal major fragment ions at m/z 162, 144, and 146.1. nih.gov The [M-H]- precursor (m/z 188.0717) shows key fragments at m/z 160.1 and 116.1. nih.gov
The fragmentation process for indole esters often involves specific cleavages. For ethyl ester derivatives, a common pathway includes the loss of an ethylene (B1197577) molecule (C₂H₄), followed by the ejection of carbon dioxide, leading to significant fragment ions. scirp.orgresearchgate.net Another characteristic fragmentation in the indole series is the loss of HCN from certain fragments, which is a signature for the indole ring itself. scirp.org These established fragmentation routes are essential for identifying and confirming the structure of new and existing indole-2-carboxylate analogs. scirp.orgresearchgate.net
Table 1: Mass Spectrometry Data for Ethyl 1H-indole-2-carboxylate
| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |
|---|---|---|---|
| ESI-MS/MS (+) | 190.0863 [M+H]⁺ | 162.0, 146.1, 144.0 | nih.gov |
| ESI-MS/MS (-) | 188.0717 [M-H]⁻ | 160.1, 116.1 | nih.gov |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in their solid state. youtube.com This technique provides precise information on bond lengths, bond angles, and the spatial organization of molecules within a crystal lattice, which is invaluable for understanding the structure of indole esters. mkuniversity.ac.in
Single crystal X-ray diffraction analysis has been successfully applied to various indole-2-carboxylate esters and their parent acids, revealing detailed structural information. For instance, the crystal structure of ethyl 1H-indole-2-carboxylate has been determined, providing a foundational model for its analogs. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net
Studies on related molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, have also yielded high-quality crystallographic data. mdpi.com The analysis of a new polymorph of this compound showed it crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com Similarly, a more complex derivative, diethyl 3,3′-[(3-fluorophenyl)methylene]bis(1H-indole-2-carboxylate), has been characterized, where the indole ring systems are nearly perpendicular to each other. iucr.org These studies confirm the molecular structures derived from other spectroscopic methods and provide a solid basis for understanding their supramolecular chemistry. mdpi.com
Table 2: Crystallographic Data for Selected Indole-2-Carboxylate Analogs
| Compound | Crystal System | Space Group | Cell Parameters | Reference |
|---|---|---|---|---|
| Ethyl 1H-indole-2-carboxylate | Monoclinic | P2₁/c | a = 5.5622 Å, b = 18.891 Å, c = 9.6524 Å, β = 104.454° | nih.govnih.gov |
| 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) | Monoclinic | P2₁/c | a = 4.0305 Å, b = 13.0346 Å, c = 17.2042 Å, β = 91.871° | mdpi.com |
In related indole carboxylic acids, similar but distinct hydrogen bonding networks are observed. For indole-2-carboxylic acid, molecules are linked by both O–H···O and N–H···O hydrogen bonds, forming a planar ribbon with a zig-zag pattern. researchgate.net The study of polymorphs of 5-methoxy-1H-indole-2-carboxylic acid reveals different hydrogen bonding schemes; one polymorph features N–H···O bonds to a carboxylic oxygen, while another shows N–H···O bonds to the methoxy (B1213986) group oxygen and forms cyclic dimers via double O−H⋯O hydrogen bonds. mdpi.com In more complex structures like diethyl 3,3′-[(3-fluorophenyl)methylene]bis(1H-indole-2-carboxylate), pairs of N—H⋯O hydrogen bonds link the molecules into inversion dimers, which then form supramolecular chains. iucr.org These interactions are crucial in dictating the final crystal packing arrangement. mkuniversity.ac.in
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Indole-2-carboxylates and their parent acids can exhibit this phenomenon. A notable example is 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), for which two distinct polymorphs have been characterized. mdpi.com
The first reported polymorph of MI2CA crystallizes with two independent molecules in the asymmetric unit. mdpi.com A more recently discovered second polymorph crystallizes in the monoclinic P2₁/c space group. mdpi.com The two forms are distinguished by their hydrogen bonding patterns. Polymorph 2 features cyclic dimers connected by O−H⋯O hydrogen bonds, a motif absent in polymorph 1. mdpi.com Furthermore, the nature of the N-H···O hydrogen bond differs: in polymorph 2, the acceptor is the oxygen of the methoxy group, whereas in polymorph 1, it is a carboxylic oxygen atom. mdpi.com These structural differences, confirmed through single-crystal X-ray diffraction and supported by infrared spectroscopy, highlight the importance of identifying and characterizing polymorphic forms, as they can possess different physical properties. mdpi.com
Computational and Theoretical Investigations of Ethyl 4 Methyl 1h Indole 2 Carboxylate
Quantum Chemical Calculations for Indole-2-carboxylate (B1230498) Systems
Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine molecular systems at the atomic level. appleacademicpress.comacs.org These methods have been extensively applied to indole (B1671886) derivatives to elucidate their structural and electronic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of indole-based molecules. niscpr.res.in DFT calculations, particularly using the B3LYP functional with various basis sets like 6-31G and 6-311++G(d,p), have been successfully employed to determine the optimized geometries, vibrational frequencies, and electronic properties of indole derivatives. ijrar.orgnih.govresearchgate.net For instance, studies on ethyl indole-2-carboxylate have utilized DFT to compute optimized bond lengths and angles, which are then compared with experimental data or data from similar compounds. ijrar.org These calculations have shown that the sum of bond angles around certain carbon atoms, like C2, is approximately 360°, confirming their sp2 hybridization. ijrar.org
DFT is also instrumental in analyzing vibrational spectra. Theoretical FT-IR and FT-Raman spectra are often calculated and compared with experimental spectra to assign vibrational modes. ijrar.org For example, in ethyl indole-2-carboxylate, the C-H stretching modes of the phenyl and pyrrole (B145914) rings have been identified through such comparative analysis. ijrar.org
Ab Initio Methods (Hartree-Fock, Møller–Plesset Perturbation Theory)
While DFT is widely used, ab initio methods like Hartree-Fock (HF) and Møller–Plesset (MP) perturbation theory provide alternative, and in some cases more rigorous, approaches to studying electron correlation. wikipedia.orgwustl.edu MP theory improves upon the Hartree-Fock method by treating electron correlation as a perturbation, typically calculated to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.orgfiveable.meq-chem.com The MP2 method is particularly common as it offers a good balance between computational cost and accuracy, recovering a significant portion of the correlation energy. fiveable.me These methods are crucial for obtaining accurate energies and properties, especially for systems where electron correlation plays a significant role. fiveable.mesmu.edu
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide valuable descriptors that quantify these characteristics.
HOMO-LUMO Gap Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. growingscience.com A large HOMO-LUMO gap suggests high stability and low reactivity. growingscience.com
Time-dependent DFT (TD-DFT) is a powerful tool for studying electronic transitions, such as those observed in UV-Vis spectroscopy. nih.govmaterialsciencejournal.org This method can predict the energies and oscillator strengths of electronic excitations, which correspond to the absorption of light. nih.govlibretexts.org For example, the primary electronic transition is often the excitation of an electron from the HOMO to the LUMO. growingscience.comlibretexts.org The solvent environment can influence these transitions; for instance, a solvent like DMSO has been shown to increase the HOMO-LUMO energy gap in some pyran derivatives, leading to a hypsochromic (blue) shift in the absorption spectrum. materialsciencejournal.org
| Property | Value (eV) |
|---|---|
| HOMO | -5.32 |
| LUMO | -2.82 |
| HOMO-LUMO Gap | 2.50 |
Table showing the calculated HOMO, LUMO, and HOMO-LUMO gap for a carbazole-based donor-acceptor compound, illustrating the application of these concepts in molecular design. The data is derived from a study on carbazole-based compounds. nankai.edu.cn
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions. ijrar.orgwisc.edu It provides a Lewis-like description of the molecule by localizing the electron density into one-center (lone pairs) and two-center (bonds) orbitals. wisc.eduq-chem.com This analysis can reveal important information about hyperconjugative interactions, which are indicative of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. The stabilization energy associated with these interactions can be quantified, providing insight into the molecule's electronic stability. researchgate.net
NBO analysis has been used to explain the charge transfer within molecules like ethyl indole-2-carboxylate, contributing to a deeper understanding of its electronic structure. ijrar.org It helps in identifying the nature of bonding, hybridization of atomic orbitals, and the extent of electron sharing between different parts of the molecule. q-chem.com
| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C7) | 45.83 |
| π(C3-C4) | π(C2-C7) | 21.56 |
| π(C5-C6) | π*(C3-C4) | 19.87 |
This table presents hypothetical NBO analysis data for an indole derivative, illustrating the type of information obtained from such calculations, including donor-acceptor interactions and their stabilization energies.
Molecular Dynamics (MD) Simulations of Indole-Ligand Complexes
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as ligands or proteins. nih.govnih.gov MD simulations can reveal the pathways of ligand binding and dissociation from receptor sites, which is crucial for drug design and understanding biological processes. nih.gov
In the context of indole derivatives, which are often found in biologically active compounds, MD simulations can be used to study their interactions with protein targets. mdpi.com For example, simulations can elucidate the conformational changes that occur in a receptor upon ligand binding and identify the key residues involved in the interaction. nih.gov While specific MD simulation studies on ethyl 4-methyl-1H-indole-2-carboxylate complexes were not found in the provided search results, the methodology is highly applicable to this class of compounds. For instance, MD simulations have been used to study the dissociation of ligands from thyroid hormone receptors, revealing multiple escape pathways. nih.gov Such insights are invaluable for designing new indole-based ligands with desired binding properties. nih.gov
Conformational Analysis and Energetic Stability Studies
Computational chemistry offers powerful tools for the conformational analysis of molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can identify the most stable conformations (isomers that differ by rotation about single bonds) and determine their relative energetic stabilities.
The conformational landscape of this compound is primarily dictated by the orientation of the ethyl ester group at the 2-position of the indole ring. Rotation around the C2-C(O) and C(O)-O bonds gives rise to different conformers. Theoretical calculations, often performed using a basis set like 6-311++G(d,p), can map the potential energy surface of the molecule as these dihedral angles are varied.
Studies on similar indole-2-carboxylate esters have shown that planar conformations, where the ester group is coplanar with the indole ring, are often the most energetically favorable. This planarity is typically stabilized by delocalization of π-electrons across the indole system and the carbonyl group. For this compound, two main planar conformers can be postulated: one where the carbonyl oxygen is oriented towards the N1-H of the indole (syn-conformer) and another where it is oriented away (anti-conformer).
The relative energies of these conformers can be calculated to determine the most stable structure. The global minimum on the potential energy surface corresponds to the most stable conformer. The energy differences between various conformers are typically small, often within a few kcal/mol.
Table 1: Calculated Relative Energies of Postulated Conformers of this compound
| Conformer | Dihedral Angle (N1-C2-C=O) | Relative Energy (kcal/mol) |
| Syn-Conformer | ~0° | 0.00 (Global Minimum) |
| Anti-Conformer | ~180° | 2.5 |
| Perpendicular Conformer | ~90° | 5.8 |
Note: The data in this table is illustrative and based on typical findings for similar indole derivatives. Specific values would require a dedicated computational study on this compound.
Prediction of Spectroscopic Properties through Theoretical Models
Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, computational methods can provide valuable predictions for its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical IR spectrum can be generated. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the ethyl ester and the N-H stretch of the indole ring are prominent features that can be accurately predicted. Studies on related indole derivatives have shown excellent agreement between theoretical and experimental IR spectra, helping to confirm the presence of specific functional groups and intermolecular interactions like hydrogen bonding. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is often employed within a DFT framework. These calculations provide theoretical NMR spectra that can be correlated with experimental data to confirm the molecular structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the substituents on the indole ring. For example, the methyl group at the 4-position and the ethyl ester at the 2-position will have distinct effects on the chemical shifts of the aromatic protons and carbons of the indole core.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in this compound
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
| N1-H | 11.5 | 11.48 |
| H3 | 7.1 | 7.08 |
| H5 | 7.3 | 7.25 |
| H6 | 7.0 | 6.95 |
| H7 | 7.5 | 7.48 |
| 4-CH₃ | 2.5 | 2.49 |
| O-CH₂ | 4.3 | 4.32 |
| CH₂-CH₃ | 1.4 | 1.38 |
Note: The data in this table is illustrative. Experimental values can vary based on solvent and other conditions. Theoretical predictions are typically scaled to match experimental data more closely.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, the λmax values corresponding to the main electronic transitions can be determined. For indole derivatives, these transitions are typically π-π* in nature, involving the promotion of an electron from a bonding or non-bonding π orbital to an anti-bonding π* orbital. The position of the methyl group and the ethyl ester can influence the energy of these transitions and thus the color and photophysical properties of the compound.
The combination of these computational techniques provides a comprehensive understanding of the structural and spectroscopic properties of this compound, complementing and guiding experimental investigations.
Biological Activities and Pharmacological Potential of Ethyl 4 Methyl 1h Indole 2 Carboxylate and Its Analogues
Antiviral Activities of Indole-2-carboxylate (B1230498) Derivatives
The indole (B1671886) nucleus is a significant scaffold in medicinal chemistry, and its derivatives, particularly indole-2-carboxylates, have demonstrated a wide range of antiviral activities. Researchers have synthesized and evaluated numerous analogues, revealing their potential to inhibit the replication of various DNA and RNA viruses.
Activity against Influenza A Virus
A series of novel indole-2-carboxylate derivatives have been synthesized and evaluated for their in vitro antiviral activities. nih.govnih.gov Among these, certain compounds have shown potent inhibitory activity against the influenza A virus. nih.govnih.govresearchgate.net For instance, compound 14f was identified as a potent inhibitor of influenza A, with a 50% inhibitory concentration (IC50) of 7.53 μmol/L and a selectivity index (SI) of 12.1. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies indicated that substitutions at the 4-position of the indole ring with an alkyloxy group were not essential for antiviral activity. nih.govnih.gov However, the introduction of an acetyl group at the amino substituent was found to be unfavorable for activity against RNA viruses like influenza. nih.govnih.govresearchgate.net
| Compound | IC50 (μmol/L) against Influenza A | Selectivity Index (SI) |
| 14f | 7.53 | 12.1 |
Activity against Coxsackie B4 Virus
Indole-2-carboxylate derivatives have also been investigated for their activity against Coxsackie viruses, which are non-enveloped, single-stranded RNA viruses. nih.gov Studies have shown that some of these compounds exhibit significant inhibitory effects. Notably, compound 8f displayed the highest selectivity index (SI) of 17.1 against Coxsackie B3 virus, a close relative of Coxsackie B4. nih.govnih.gov The research suggests a broad-spectrum potential for these derivatives against enteroviruses. nih.gov Another study on the antiviral activity of indole derivatives reported moderate activity against Coxsackievirus B-2 (CVB-2). nih.gov The antiviral compound Arbidol, which has an indole core, has also demonstrated inhibitory activity against Coxsackie virus B5 (CVB5) in vitro. nih.gov
| Compound | Target Virus | Selectivity Index (SI) |
| 8f | Coxsackie B3 | 17.1 |
Activity against Hepatitis C Virus (HCV)
The indole scaffold is a key component in the development of inhibitors for the Hepatitis C virus (HCV), a single-stranded RNA virus. Arbidol, an indole derivative, is known to inhibit the entry and membrane fusion of HCV. nih.gov Inspired by this, researchers have synthesized and evaluated various ethyl 1H-indole-3-carboxylate derivatives. nih.gov Compounds 26 , 27 , and 28 showed potent anti-HCV effects, with compounds 27 , 28 , and 29 demonstrating high selectivity indices for the inhibition of both viral entry and replication. nih.gov Further research into tetracyclic and tricyclic indole carboxylic acid derivatives has also yielded promising anti-HCV agents. nih.gov For example, a C-6 fluoro-substituted tricyclic indole derivative, 32 , showed improved potency with an IC50 of 2 nM and an EC50 of 90 nM. nih.gov
| Compound | Target | Activity |
| 27 | HCV Entry & Replication | High Selectivity Index |
| 28 | HCV Entry & Replication | High Selectivity Index |
| 29 | HCV Replication | High Selectivity Index |
| 32 | HCV | IC50 = 2 nM; EC50 = 90 nM |
Activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV)
Research into the broad-spectrum antiviral activity of indole derivatives has included testing against flaviviruses such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), which is a surrogate model for HCV. Certain unsymmetrical methylene (B1212753) indole derivatives have demonstrated moderate antiviral activity against both YFV and BVDV. nih.gov This activity highlights the potential of the indole nucleus as a scaffold for developing inhibitors against a range of pathogenic flaviviruses. nih.gov
HIV-1 Integrase Strand Transfer Inhibitory Activity
Indole-2-carboxylic acid derivatives have emerged as a promising class of inhibitors for HIV-1 integrase, a crucial enzyme for viral replication. mdpi.comrsc.orgnih.govresearchgate.netnih.gov These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the two Mg2+ ions within the enzyme's active site, which is essential for its catalytic activity. mdpi.comrsc.orgnih.govresearchgate.net
Virtual screening and subsequent optimization led to the identification of indole-2-carboxylic acid as a potent INSTI scaffold. mdpi.comnih.gov An initial hit, compound 3 , was found to effectively inhibit the strand transfer step. mdpi.comnih.govplu.mx Further structural modifications, such as introducing a long branch at the C3 position and a halogenated benzene (B151609) ring at the C6 position of the indole core, significantly enhanced the inhibitory activity. mdpi.comrsc.org This led to the development of derivative 20a , which exhibited a markedly increased integrase inhibitory effect with an IC50 value of 0.13 μM. mdpi.comnih.govplu.mx Another optimized compound, 17a , also showed significant inhibition with an IC50 value of 3.11 μM. rsc.orgresearchgate.net Binding mode analysis revealed that the C6 halogenated benzene ring of 17a could effectively bind with the viral DNA through π–π stacking interactions. rsc.orgresearchgate.net
| Compound | Target | IC50 (μM) |
| 17a | HIV-1 Integrase | 3.11 |
| 20a | HIV-1 Integrase | 0.13 |
Antimicrobial and Antifungal Properties of Indole-2-carboxylates
Beyond their antiviral effects, indole-2-carboxylate derivatives and related compounds have been evaluated for their antimicrobial and antifungal properties.
New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and tested against various microbial strains. fabad.org.trresearchgate.net Compound 2 , an amide derivative, was the most active against Enterococcus faecalis and also showed significant activity against the fungus Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. fabad.org.trresearchgate.net Other synthesized compounds (1 , 3 , 5 , and 6 ) also displayed noteworthy antifungal activities against C. albicans. fabad.org.trresearchgate.net
Furthermore, indole-2-carboxamides have been identified as novel antitubercular agents with activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov These compounds are also effective against non-tuberculous mycobacteria (NTM) and are believed to inhibit the translocation of trehalose-monomycolate, suggesting an inhibition of the MmpL3 protein. nih.gov In another study, indole-2-carboxylic acid derived triazoles were synthesized, with compounds I(6) and I(12) showing excellent inhibition against Escherichia coli and Bacillus subtilis. nih.gov
| Compound | Target Organism | Activity (MIC) |
| 2 | Enterococcus faecalis | Most Active Derivative |
| 2 | Candida albicans | 8 µg/mL |
| 1 , 3 , 5 , 6 | Candida albicans | Noticeable Activity |
| I(6) | Escherichia coli, Bacillus subtilis | Excellent Inhibition |
| I(12) | Escherichia coli, Bacillus subtilis | Excellent Inhibition |
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Indole derivatives have demonstrated notable efficacy against a range of pathogenic bacteria. Research into novel indole compounds containing 1,2,4-triazole and 1,3,4-thiadiazole moieties has revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain indole-thiadiazole and indole-triazole derivatives have shown potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. nih.gov The same compounds also exhibited excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. nih.gov
Furthermore, the antibacterial effects of these compounds have been observed against Escherichia coli. nih.gov Another area of investigation involves indole-2-carboxamides, which have been developed as potent agents against various Mycobacterium species. While these compounds are highly specific to mycobacteria, studies have shown they lack clinically relevant bactericidal activity against common pathogens like S. aureus or Pseudomonas aeruginosa, highlighting the potential for developing narrow-spectrum antibiotics. nih.gov
Antibacterial Activity of Indole Analogues
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 | nih.gov |
| Indole-triazole (3d) | Staphylococcus aureus | 6.25 | nih.gov |
| Indole-thiadiazole (2c) | MRSA | Excellent Activity | nih.gov |
| Indole-triazole (3d) | MRSA | Excellent Activity | nih.gov |
| Indole-2-carboxamides | Staphylococcus aureus | No clinically relevant activity | nih.gov |
| Indole-2-carboxamides | Pseudomonas aeruginosa | No clinically relevant activity | nih.gov |
Antifungal Efficacy against Fungal Strains
In addition to antibacterial properties, indole derivatives have emerged as promising antifungal agents, particularly against opportunistic fungal pathogens like Candida albicans. nih.gov The rise of drug-resistant fungal strains has necessitated the discovery of new therapeutic agents. nih.gov
A series of novel indole and indoline derivatives have been synthesized and evaluated for their in vitro antifungal activity against C. albicans, with results indicating a good antifungal effect even on azole-resistant strains. nih.gov Mechanistic studies suggest that some of these compounds can inhibit the formation of biofilms and the growth of hyphae, which are crucial for the pathogenicity of C. albicans. nih.gov The antifungal action is thought to occur through the Ras-cAMP-PKA signaling pathway. nih.gov Furthermore, studies on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole have also reported high activity against C. albicans and C. krusei. nih.gov
Antifungal Activity of Indole Analogues
| Compound Type | Fungal Strain | Key Finding | Reference |
|---|---|---|---|
| Novel Indole/Indoline Derivatives | Azole-resistant Candida albicans | Good antifungal effect | nih.gov |
| Compound S18 (Indole derivative) | Candida albicans | Inhibits biofilm formation and hyphae growth | nih.gov |
| Indole-triazole/thiadiazole derivatives | Candida albicans | Highly active | nih.gov |
| Indole-triazole/thiadiazole derivatives | Candida krusei | Highly active | nih.gov |
Antiparasitic Activities of Indole Derivatives
The indole scaffold is a key feature in a number of compounds exhibiting potent activity against various human parasites, including those responsible for malaria and Chagas disease.
Activity against Plasmodium falciparum (Antimalarial)
Malaria remains a significant global health issue, largely due to the emergence of drug-resistant strains of Plasmodium falciparum. Indole-based compounds have shown considerable promise as a source of new antimalarial drugs. tandfonline.com A variety of synthetic indole derivatives have been developed and tested, showing potent activity. For example, a series of 3-piperidin-4-yl-1H-indoles was synthesized and evaluated, leading to the identification of a compound with an EC₅₀ value of approximately 3 µM against both drug-resistant and sensitive strains of P. falciparum. cabidigitallibrary.org
Similarly, indole-sulfonamide derivatives, particularly bisindoles, have demonstrated antimalarial activity with IC₅₀ values in the range of 2.79–8.17 μM against a multidrug-resistant strain. acs.org Research into indole-3-glyoxyl tyrosine derivatives has also yielded compounds that inhibit parasite growth by over 85% with low cytotoxicity to human cells. nih.gov Many of these indole-based compounds are thought to exert their effect by inhibiting hemozoin formation, a critical process in the parasite's lifecycle. tandfonline.com
Activity against Trypanosoma cruzi
Chagas disease, caused by the parasite Trypanosoma cruzi, is another area where indole derivatives are being explored for therapeutic potential. nih.gov Indole phytoalexins, which are secondary metabolites produced by plants, have been shown to have significant antiproliferative effects on the intracellular amastigote form of T. cruzi. nih.gov
Synthetic efforts have also yielded promising results. A library of diamidine indole derivatives was evaluated for antiparasitic activity, with most exhibiting excellent inhibitory activity in the nanomolar range against T. cruzi. nih.gov Furthermore, structure-activity relationship studies on 4-azaindole-2-piperidine derivatives have been conducted to optimize their activity against this parasite. usp.br Some indole-based compounds act by inhibiting crucial parasite enzymes, such as trans-sialidase or sterol 14α-demethylase (CYP51). nih.gov
Anti-inflammatory and Analgesic Effects Exhibited by Indole Compounds
The indole framework is a cornerstone of many anti-inflammatory drugs, most notably Indomethacin. mdpi.com This has spurred further research into novel indole derivatives with improved anti-inflammatory and analgesic profiles. These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain. wisdomlib.orgnih.gov
Studies on new series of indole derivatives have identified compounds with significant anti-inflammatory activity, some of which selectively inhibit the COX-2 isoform. mdpi.comnih.gov This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. wisdomlib.org For example, certain indole-functionalized pyrazoles showed potent anti-inflammatory activity with a 74.07% reduction in edema in animal models. mdpi.com In addition to COX inhibition, some indole derivatives modulate other inflammatory pathways, such as NF-κB, and have been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.comnih.gov Hybrid molecules, such as indole-chalcones, have also been found to exhibit significant analgesic and anti-inflammatory effects. acs.org
Receptor Modulation and Enzyme Inhibition Studies
The diverse pharmacological activities of indole derivatives are rooted in their ability to interact with a wide range of biological macromolecules, including receptors and enzymes. A primary mechanism for the anti-inflammatory effects of many indole compounds is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. wisdomlib.orgnih.gov Docking studies have confirmed the potential of these compounds to bind effectively to the COX-2 enzyme. nih.gov Some derivatives also show inhibitory activity against the 5-lipoxygenase (5-LOX) enzyme. mdpi.com
In the realm of anticancer research, certain indole derivatives have been identified as potent tubulin polymerization inhibitors. nih.gov By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and inhibition of cell proliferation. nih.gov
For antiparasitic applications, indole derivatives have been shown to inhibit specific enzymes essential for parasite survival, such as T. cruzi trans-sialidase and sterol 14α-demethylase (CYP51). nih.gov In the context of viral infections, indole-containing compounds have been designed to inhibit the gp41 protein of HIV, which is crucial for viral entry into host cells. nih.gov Furthermore, indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism, has also been a target for inhibition by indole derivatives. mdpi.com The hormone melatonin, an indoleamine, exerts its wide-ranging physiological effects through the activation of specific melatonin receptors. wikipedia.org
Cysteinyl Leukotriene Receptor 1 (CysLT1) Selective Antagonism
Derivatives of 1H-indole-2-carboxylic acid have been identified as a novel class of potent and selective antagonists for the Cysteinyl Leukotriene Receptor 1 (CysLT1). nih.gov Cysteinyl leukotrienes are powerful inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis, making CysLT1 a key therapeutic target. wikipedia.org
A high-throughput screening campaign initially identified an indole derivative with micromolar CysLT1 antagonist activity (IC50 = 0.66 ± 0.19 μM). nih.gov This lead compound featured a unique and essential indole-2-carboxylic acid moiety, distinguishing it from other known CysLT1 antagonists. nih.gov Subsequent optimization led to the development of significantly more potent analogues. The most potent compound identified, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (designated as 17k), exhibited a remarkable IC50 value of 0.0059 ± 0.0011 μM for CysLT1, while showing low activity against the CysLT2 receptor (IC50 = 15 ± 4 μM), thus demonstrating high selectivity. nih.gov This activity was found to be significantly more potent than the established CysLT1 antagonist, montelukast, in both calcium mobilization and chemotaxis assays. nih.gov
| Compound | CysLT1 IC50 (μM) | CysLT2 IC50 (μM) |
|---|---|---|
| Lead Compound (1) | 0.66 ± 0.19 | >25 |
| 17b | 0.045 ± 0.008 | >25 |
| 17k | 0.0059 ± 0.0011 | 15 ± 4 |
Cholinesterase Inhibition by Indole Derivatives
Analogues based on the indole scaffold have shown promise as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. mdpi.com
Studies on indole- and tryptophan-derived compounds have revealed selective, submicromolar inhibition of human butyrylcholinesterase (hBChE). nih.gov Furthermore, research on indol-2-carboxylic acid esters containing an N-phenylpiperazine fragment has identified compounds with notable activity against acetylcholinesterase. Specifically, a quaternary ammonium (B1175870) salt of a 1H-indole-2-carboxylic acid derivative demonstrated the most potent inhibitory activity against AChE within its series. nih.gov This indicates that the indole-2-carboxylate core can be effectively functionalized to target enzymes within the cholinergic system.
Cellular Kinase Inhibition
The indole-2-carboxamide structure is a versatile scaffold for developing potent inhibitors of cellular kinases, which are crucial targets in cancer therapy. nih.govrsc.org Analogues have been developed as dual inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govrsc.org
In one study, a series of 5-substituted-3-ethylindole-2-carboxamides was synthesized and evaluated for antiproliferative activity. The most potent compounds exhibited mean GI50 values (half-maximal growth inhibition concentration) as low as 37 nM against four different cancer cell lines. rsc.org The most active of these compounds were further tested for their direct kinase inhibitory activity. Compound 5j was a potent dual inhibitor, with an IC50 of 85 ± 7 nM against EGFR and 40 ± 04 nM against CDK2. rsc.org
Another study focusing on indole-2-carboxamides identified compound 5e as a highly effective dual inhibitor, with an IC50 of 93 ± 8 nM against EGFR and a superior IC50 of 13 ± 2 nM against CDK2, which was more potent than the reference CDK2 inhibitor, dinaciclib. nih.gov These compounds were also shown to induce apoptosis in cancer cells, confirming their therapeutic potential. nih.gov
| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) | Mean GI50 (nM) |
|---|---|---|---|
| 5g | 102 ± 9 | 33 ± 04 | 55 |
| 5i | 94 ± 8 | 52 ± 05 | 49 |
| 5j | 85 ± 7 | 40 ± 04 | 37 |
| 5e | 93 ± 8 | 13 ± 2 | 950 |
| Erlotinib (Reference) | 80 ± 5 | - | 33 |
| Dinaciclib (Reference) | - | 20 | - |
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets
Impact of Substituent Position and Nature on Biological Activity
Structure-activity relationship (SAR) studies have been crucial in optimizing the activity of indole-2-carboxylate analogues for specific biological targets.
For CysLT1 antagonism, research has shown that substituents at various positions on the indole ring significantly influence potency. The carboxylic acid group at the C2 position of the indole ring was found to be essential for activity. nih.gov The removal of chlorine atoms from the indole ring and the replacement of an ester linkage with an amide bond in the molecule's side chain were both favorable for improving potency. nih.gov Furthermore, the presence of an α,β-unsaturated double bond as part of the substituent at the C3 position of the indole was also shown to be important for high antagonist activity against CysLT1. nih.gov
In the context of CB1 allosteric modulation, SAR studies on indole-2-carboxamides have revealed key structural requirements. The potency of these modulators is enhanced by the presence of a chloro or fluoro group at the C5 position of the indole ring. nih.gov The nature of the alkyl group at the C3 position is also critical; lengthening the C3 alkyl chain from an ethyl to a pentyl group, as in the case of ICAM-b, resulted in a highly enhanced cooperativity factor (α value) for agonist binding. nih.gov This suggests that increased hydrophobic interactions at this position enhance the modulator's effect on orthosteric ligand binding. nih.gov
Pharmacophore Identification and Lead Optimization
The process of lead optimization for indole-2-carboxylate derivatives has been guided by the identification of key pharmacophoric features.
For CysLT1 antagonists, three essential pharmacophores were identified: the indole ring, the carboxylic acid function at the C2 position, and a large hydrophobic group, specifically the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl moiety. nih.gov These elements are considered necessary for effective binding and antagonism at the CysLT1 receptor. The optimization from the initial micromolar hit compound to the highly potent nanomolar antagonist (17k) was achieved by systematically modifying the structure based on these pharmacophoric requirements, such as introducing an α,β-unsaturated amide moiety at the C3 position. nih.gov
For CB1 allosteric modulators, the indole-2-carboxamide structure itself is a viable template for development. nih.gov Lead optimization efforts have focused on modifying this core. For example, the elongation of the C3 alkyl chain was a key optimization step that led from early compounds like ORG27569 to more potent modulators such as ICAM-b. This modification significantly enhanced the positive cooperativity for agonist binding, demonstrating a successful lead optimization strategy based on exploring the steric and hydrophobic requirements of the allosteric binding site. nih.gov
Compound Names
| Abbreviation / Number | Full Chemical Name |
|---|---|
| Montelukast | (R,E)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid |
| ICAM-a | 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |
| ICAM-b | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |
| ORG27569 | 5-chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide |
| CP55,940 | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
| Dinaciclib | (2S)-1-(3-ethyl-5-((6-(4-((ethylamino)methyl)piperidin-1-yl)pyridin-2-yl)amino)pyrazin-2-yl)-N-(oxetan-3-yl)pyrrolidine-2-carboxamide |
Medicinal Chemistry and Drug Discovery Implications of Ethyl 4 Methyl 1h Indole 2 Carboxylate Research
The Role of Indole-2-carboxylate (B1230498) as a Core Scaffold in Rational Drug Design
The indole-2-carboxylate framework is a foundational element in rational drug design due to its structural and chemical attributes. It provides a less flexible structure compared to other linkers, with the carboxyl group directly attached to the heteroaromatic nucleus, which also features a broad π-π system. mdpi.com This rigidity and electronic nature make it an ideal starting point for designing molecules that can fit into specific biological targets. The indole-2-carboxamide moiety, a close derivative, is also considered a versatile synthetic handle for creating complex, polycyclic indole (B1671886) structures that are often found in bioactive natural products. rsc.org
The 2-carboxyl group, in particular, has been shown to be critical for biological activity in certain contexts. For instance, in the development of inhibitors for the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), replacing the 2-carboxyl group with other functionalities like methyl, hydroxymethyl, or cyano groups resulted in a complete loss of inhibitory activity. sci-hub.se This highlights the essential role of the carboxylate in binding to the target. sci-hub.se Similarly, in the design of HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group were found to chelate with two crucial magnesium ions in the enzyme's active site, forming the basis of their inhibitory action. nih.govnih.gov The indole scaffold's ability to interact with various pharmacological targets confirms its importance as a pharmacophore in identifying novel drugs. nih.gov
Strategies for Lead Compound Identification and Optimization
The identification and optimization of lead compounds based on the indole-2-carboxylate scaffold involve extensive structural modifications and structure-activity relationship (SAR) studies. A common strategy is to begin with a hit compound identified through screening and then systematically modify different positions of the indole ring to enhance potency and other drug-like properties. sci-hub.se
Key optimization strategies include:
Substitution on the Indole Ring: The nature and position of substituents on the indole nucleus significantly influence biological activity. In the pursuit of IDO1/TDO dual inhibitors, modifications at the 4, 5, 6, and 7-positions of the indole-2-carboxylic acid scaffold were explored. sci-hub.se One successful example involved introducing a 7'-fluoro-2'-carboxy-indoleamine at the 4-position, which markedly increased potency against both IDO1 and TDO. sci-hub.se
Modification of the Carboxamide/Ester Group: The C2 position, typically an ester or amide, is a frequent site for modification. Synthesizing various indole-2-carboxamides is a common approach to explore SAR. nih.gov For instance, coupling different indole-2-carboxylic acids with various amines allows for the creation of a library of derivatives to test for activity against targets like cancer cells or Mycobacterium tuberculosis. rsc.orgmdpi.com
Fragment-Based Drug Design: This approach involves incorporating structural features from other known active compounds into the indoleamide scaffold. rsc.org For example, a benzyl (B1604629) group from a known anti-tuberculosis compound was incorporated into an indoleamide structure to create new potent derivatives. rsc.org
Structure-Guided Design and Molecular Docking: Computational tools are used to predict how different derivatives will bind to a target protein. nih.gov This allows for a more rational design of new compounds. For example, molecular docking was used to guide the optimization of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, revealing that introducing a long branch at the C3 position could improve interaction with a hydrophobic cavity in the enzyme's active site. nih.govnih.gov
The following table summarizes SAR findings for various indole-2-carboxylate derivatives against different therapeutic targets.
| Target | Scaffold | Key SAR Findings | Resulting Potency | Reference |
| IDO1/TDO | 6-acetamido-indole-2-carboxylic acid | The 2-carboxyl group is essential for activity. Acetamido group at the 6-position is beneficial. | IC₅₀ values in the low micromolar range (e.g., 1.17 µM for IDO1). nih.gov | sci-hub.se, nih.gov |
| HIV-1 Integrase | Indole-2-carboxylic acid | The indole core and C2 carboxyl group chelate Mg²⁺ ions. A long branch at the C3 position and a C6-halogenated benzene (B151609) improve activity. | IC₅₀ value as low as 0.13 μM. nih.gov | nih.gov, nih.gov |
| Cannabinoid Receptor 1 (CB1) | 5-chloro-indole-2-carboxamide | A linear alkyl group at the C3 position is crucial. The amide at C2 is critical for allosteric effects. | A C3-pentyl derivative (11j) showed a K_B of 167.3 nM. nih.gov | acs.org, nih.gov |
| Trypanosoma cruzi | Indole-2-carboxamide | Replacing a phenyl group with pyridine (B92270) improved metabolic stability and potency. | pEC₅₀ of 6.5 for a di-substituted indole derivative. acs.org | acs.org |
| M. tuberculosis (MmpL3) | Indole-2-carboxamide | N-adamantyl and 4,6-dimethyl substitutions are highly effective. | MIC value as low as 0.012 μM. rsc.org | rsc.org |
Approaches for Enhancing Metabolic Stability and Solubility of Indole-Based Compounds
A significant challenge in the development of indole-based drug candidates is their often poor metabolic stability and low aqueous solubility. nih.govnih.gov Many promising compounds fail due to unfavorable pharmacokinetic properties. acs.orgnih.gov Consequently, specific strategies are employed during lead optimization to address these issues.
Enhancing Metabolic Stability: The indole ring is susceptible to metabolic oxidation, particularly at the C3 position, which can lead to rapid degradation and inactivation. nih.gov
Blocking Sites of Metabolism: A key strategy is to introduce substituents at metabolically vulnerable positions to block enzymatic action. Introducing an electron-withdrawing group at the 3-position of the indole core has been shown to improve metabolic half-life. nih.gov
Deuteration: Replacing specific hydrogen atoms with deuterium (B1214612) can strengthen the C-H bond, making it more resistant to metabolic cleavage and thereby enhancing the compound's half-life. researchgate.net
Structural Modification: In some cases, replacing a metabolically labile part of the molecule can improve stability. For example, replacing a phenyl group with a pyridine ring in a series of anti-trypanosomal compounds led to improved metabolic stability in mouse liver microsomes. acs.org Benzoyl indoles have also been identified as having enhanced metabolic stability compared to other inhibitors. nih.gov
Improving Aqueous Solubility: Poor water solubility is a common problem for many drug candidates, including indole derivatives, which can limit oral bioavailability. nih.govpharmaexcipients.comgsconlinepress.com
Particle Size Reduction: Techniques like micronization reduce the particle size of the drug compound, which increases the surface area available for dissolution. nih.govascendiacdmo.com
Solid Dispersions: This involves dispersing the drug in a matrix of a highly soluble carrier. pharmaexcipients.comnih.gov Hot-melt extrusion and spray-drying are common methods to create these amorphous solid dispersions, which can stabilize the drug in a more readily soluble form. pharmaexcipients.com
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. ascendiacdmo.com This approach can be used to temporarily mask the features of a molecule that cause poor solubility.
Complex Formation: The formation of complexes, for example with cyclodextrins, can increase the solubility of poorly soluble compounds. nih.gov
Nanotechnology: Formulating drug compounds into nanoparticles, nano-suspensions, or lipid-based nanocarriers can significantly improve solubility and dissolution rates due to their high surface-area-to-volume ratio. nih.govascendiacdmo.com
Evaluation of Potential Therapeutic Applications and Disease Targets
Derivatives of the indole-2-carboxylate scaffold have been investigated for a wide array of therapeutic applications, demonstrating the versatility of this chemical core. The specific functionalization of the indole ring dictates its target affinity and pharmacological action.
| Therapeutic Area | Disease Target | Specific Action | Example Compound Class | Reference(s) |
| Oncology | IDO1/TDO | Dual Inhibitor | 6-acetamido-indole-2-carboxylic acid derivatives | sci-hub.se, nih.gov, sci-hub.se |
| ABCG2 Transporter | Reversal of Multidrug Resistance | Benzoyl indoles | nih.gov | |
| Androgen Receptor (AR) | Antagonist | Substituted indole derivatives | nih.gov | |
| EGFR/CDK2 | Dual Inhibitor | 5-substituted-3-ethylindole-2-carboxamides | elsevierpure.com | |
| Menin-MLL Interaction | Inhibitor | Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate mentioned in patent | chiralen.com | |
| Infectious Diseases | HIV-1 Integrase | Strand Transfer Inhibitor (INSTI) | Indole-2-carboxylic acid derivatives | nih.gov, nih.gov, rsc.org |
| Mycobacterium tuberculosis (MmpL3) | Growth Inhibitor | Indole-2-carboxamides | rsc.org | |
| Chagas Disease (T. cruzi) | Antiparasitic | Substituted indole-2-carboxamides | acs.org | |
| Neurology/Pain | TRPV1 | Agonist | Indole-2-carboxamide derivatives | mdpi.com |
| Cannabinoid Receptor 1 (CB1) | Allosteric Modulator | Indole-2-carboxamides | acs.org, nih.gov | |
| Glycine-binding sites | Antagonist | Indole derivatives | nih.gov |
This broad range of activity, from cancer to infectious diseases and neurological disorders, underscores the importance of the indole-2-carboxylate scaffold. For instance, as dual inhibitors of IDO1 and TDO, these compounds hold promise for cancer immunotherapy by preventing tumor-induced immune suppression. sci-hub.senih.gov In another application, derivatives have been designed to inhibit the HIV-1 integrase enzyme, a critical component of the viral life cycle, offering a new scaffold for antiviral drug development. nih.gov The mention of Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate in a patent for inhibitors of the menin-MLL interaction points to its potential role in developing treatments for specific types of leukemia. chiralen.com
Future Directions and Emerging Trends in Indole-2-carboxylate Research
Research into indole-2-carboxylate derivatives continues to evolve, with several key trends shaping the future of drug discovery in this area.
Development of Dual- and Multi-Target Inhibitors: There is a growing interest in designing single molecules that can modulate multiple targets simultaneously. This is exemplified by the development of dual IDO1/TDO inhibitors for oncology and dual EGFR/CDK2 inhibitors for their antiproliferative effects. sci-hub.seelsevierpure.com This polypharmacological approach could lead to more effective therapies, particularly for complex diseases like cancer.
Targeting Drug Resistance: As resistance to existing therapies remains a major clinical challenge, novel scaffolds are needed. Indole-2-carboxylates are being explored to overcome resistance in various fields, from HIV treatment to androgen receptor antagonists for resistant prostate cancer. nih.govnih.govnih.gov
Application of Nanotechnology: To overcome the inherent drawbacks of many indole derivatives, such as poor solubility and low bioavailability, nanotechnology-based drug delivery systems are being increasingly explored. nih.gov These systems can protect the drug from degradation, improve its pharmacokinetic profile, and enable targeted delivery, thereby increasing efficacy and reducing side effects. nih.gov
Exploration of New Biological Space: The indole-2-carboxylate scaffold continues to be identified as a promising starting point for novel therapeutic targets. nih.gov Its versatility allows for the synthesis of large, diverse libraries of compounds for screening against new and challenging disease targets. Future research will likely see the application of this scaffold to an even wider range of biological pathways.
Refinement of Allosteric Modulators: The discovery of indole-2-carboxamides as allosteric modulators of receptors like CB1 opens up new avenues for drug design. nih.gov Future work will focus on creating more robust and selective allosteric modulators, which can offer a more nuanced approach to receptor modulation compared to traditional agonists or antagonists. nih.gov
The continued exploration of SAR, coupled with advanced drug delivery technologies and the pursuit of multi-target agents, ensures that the indole-2-carboxylate scaffold will remain a highly relevant and fruitful area of medicinal chemistry research. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-methyl-1H-indole-2-carboxylate to ensure high yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of indole-2-carboxylic acid derivatives. A modified procedure involves reacting 4-methylindole-2-carboxylic acid with thionyl chloride (SOCl₂) at 0°C to form the acid chloride, followed by ethanol addition to yield the ester. Recrystallization from methanol improves purity, achieving ~93% yield . Key parameters include maintaining anhydrous conditions, controlled reaction time (~1 h for acid chloride formation), and slow evaporation for crystal growth.
Q. How should researchers safely handle this compound during synthesis?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Avoid dust generation, as indole derivatives may cause respiratory irritation . Store at 2–8°C in airtight containers to minimize degradation. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl at C4, ester at C2). Compare shifts to analogs like ethyl 1H-indole-2-carboxylate (δ ~7.0–7.5 ppm for aromatic protons) .
- FT-IR : Ester carbonyl stretch (~1700–1750 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) validate functional groups.
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 204.1).
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites via Fukui functions. For example, the indole C3 position often shows higher electrophilicity due to electron-withdrawing ester groups, guiding functionalization (e.g., electrophilic substitution). Global hardness (η) and chemical potential (μ) derived from HOMO-LUMO gaps predict stability under redox conditions . Tools like Gaussian or ORCA can model these properties.
Q. What strategies resolve contradictions between experimental and theoretical NMR data for derivatives?
- Methodological Answer : Discrepancies arise from solvent effects or conformational flexibility. Use implicit solvent models (e.g., PCM in DFT) to simulate solvent shifts. For dynamic systems, perform molecular dynamics (MD) simulations to average chemical shifts. Cross-validate with 2D NMR (COSY, HSQC) to assign signals unambiguously .
Q. How to determine crystal packing interactions and their impact on material properties?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For ethyl indole-2-carboxylates, herringbone packing via π-π stacking and hydrogen-bonded dimers (N-H···O=C) are common . Refinement using SHELXL identifies bond lengths/angles (e.g., C=O bond ~1.21 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals).
Data-Driven Research Questions
Q. What are the challenges in scaling up synthesis while maintaining crystallinity?
- Methodological Answer : Scale-up risks amorphous product formation due to rapid precipitation. Use anti-solvent crystallization (e.g., dropwise methanol addition to DMF solution) to control nucleation. Monitor supersaturation via in-line PAT tools (e.g., FBRM). For polymorph control, vary cooling rates (e.g., 0.5°C/min for uniform crystals) .
Q. How to assess bioactivity of this compound against cancer targets?
- Methodological Answer : Screen against kinase inhibitors (e.g., EGFR, BRAF) using enzymatic assays. Compare IC₅₀ values to analogs like methyl 4-hydroxyindole-2-carboxylate, which showed antitumor activity in in vitro models . For mechanistic studies, perform molecular docking (AutoDock Vina) to predict binding modes at ATP-binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
